(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-(phenylamino)phenyl)methanone
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Description
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-(phenylamino)phenyl)methanone is a useful research compound. Its molecular formula is C23H22N8O and its molecular weight is 426.484. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit potent inhibitory activities against cancer cell lines . They are known to interact with various targets, including Heat Shock Protein 90 (HSP90), a promising anticancer drug target .
Mode of Action
Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . They bind to their targets, such as HSP90, through hydrogen bond and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been shown to lead to the degradation of client proteins by the ubiquitin–proteasome pathway . This process disrupts protein homeostasis in cancer cells, leading to cell death.
Pharmacokinetics
The presence of the 1,2,4-triazole ring in similar compounds has been reported to improve pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Similar compounds have been reported to exhibit potent inhibitory activities against cancer cell lines . They have shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Properties
IUPAC Name |
(2-anilinophenyl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N8O/c32-23(19-8-4-5-9-20(19)26-18-6-2-1-3-7-18)30-14-12-29(13-15-30)21-10-11-22(28-27-21)31-17-24-16-25-31/h1-11,16-17,26H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRDEZXMGREIDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=CC=C4NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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